2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene
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Overview
Description
“2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene” is a chemical compound with the empirical formula C14H22Br2N2O2 . It is a solid substance and is used in various applications .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with two bromine atoms and two ether groups, each linked to a diethylamino group .Physical And Chemical Properties Analysis
“this compound” is a solid substance with a melting point of 58-63°C .Scientific Research Applications
Synthesis and Unique Properties of Organoselenium Compounds
Organoselenium compounds, such as 4,8-Bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane, showcase unique reactions with various reagents, leading to a range of products with potential applications in synthesis and material science (Nakayama et al., 1998).
Conducting Polymers from Low Oxidation Potential Monomers
Compounds with ether linkages, such as 1,4-bis(pyrrol-2-yl)-2,5-diethoxybenzene, are used in the synthesis of conducting polymers, which have applications in electronics and materials science (Sotzing et al., 1996).
Synthesis and Color Tuning of Fluorene-Based Copolymers
Fluorene-based copolymers, synthesized from monomers like 2,5-bis(2-thienyl-1-cyanovinyl)-1-(2‘-ethylhexyloxy)-4-methoxybenzene, are explored for their photoluminescent properties and applications in light-emitting devices (Cho et al., 2002).
Photopolymerization Reactivity of Vinylcyclopropanes
The study of photoinitiators, such as bis(4-methoxybenzoyl)diethylgermane, for the polymerization of vinylcyclopropanes contributes to the development of materials with low polymerization shrinkage, useful in dental composites and other applications (Catel et al., 2016).
Graft Copolymers with Polytetrahydrofuran/Polystyrene Side Chains
Compounds like 1,4-Dibromo-2,5-bis(bromomethyl)benzene are utilized as initiators in the synthesis of graft copolymers, demonstrating potential applications in the creation of novel polymeric materials with unique properties (Cianga et al., 2002).
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene involves the reaction of 1,4-dibromobenzene with 2-(N,N-diethylamino)ethanol in the presence of a base to form the intermediate product, which is then reacted with ethylene oxide to form the final product.", "Starting Materials": [ "1,4-dibromobenzene", "2-(N,N-diethylamino)ethanol", "Base", "Ethylene oxide" ], "Reaction": [ "Step 1: Dissolve 1,4-dibromobenzene in a suitable solvent and add a base such as potassium carbonate or sodium hydroxide.", "Step 2: Add 2-(N,N-diethylamino)ethanol to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add ethylene oxide dropwise to the reaction mixture and stir for several hours at room temperature.", "Step 4: Purify the product by column chromatography or recrystallization." ] } | |
233753-19-0 | |
Molecular Formula |
C14H22Br2N2O2 |
Molecular Weight |
410.14 g/mol |
IUPAC Name |
2-[2,5-dibromo-4-[2-(dimethylamino)ethoxy]phenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C14H22Br2N2O2/c1-17(2)5-7-19-13-9-12(16)14(10-11(13)15)20-8-6-18(3)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
ROMKKPMBKLIRCX-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1=CC(=C(C=C1Br)OCCN(C)C)Br |
Canonical SMILES |
CN(C)CCOC1=CC(=C(C=C1Br)OCCN(C)C)Br |
Origin of Product |
United States |
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